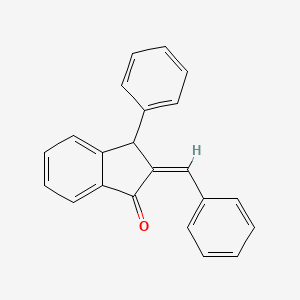

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2Z)-2-benzylidene-3-phenyl-3H-inden-1-one |

InChI |

InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)21(17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1-15,21H/b20-15- |

InChI Key |

AXWOOFHMHPHMIY-HKWRFOASSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The aldol condensation between 2,3-dihydro-1H-inden-1-one (indanone) and benzaldehyde derivatives represents the most straightforward route to 2-benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one. Under basic conditions, the enolate of indanone attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

In a representative procedure, indanone (1 equiv) and benzaldehyde (1 equiv) are dissolved in ethanol, followed by dropwise addition of 10% aqueous NaOH at 0°C. The mixture is stirred at room temperature for 30 minutes, yielding the (E)-isomer as the major product. Key parameters include:

-

Solvent : Ethanol facilitates enolate formation while minimizing side reactions.

-

Temperature : Cold conditions (0°C) during base addition prevent premature dehydration.

-

Workup : Filtration and washing with hexane remove unreacted starting materials, with final purification via column chromatography (4% ethyl acetate in hexane).

Table 1: Aldol Condensation Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | 10% NaOH | 45–50 |

| Solvent | Ethanol | — |

| Reaction Time | 30 minutes | — |

| Temperature | 0°C → RT | — |

Characterization Data

-

IR (neat) : νmax = 1699 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic).

-

¹H NMR (500 MHz, CDCl₃) : δ 7.78 (d, J = 8.0 Hz, 1H, indenone-H), 7.41–7.33 (m, 10H, aromatic), 3.90 (s, 1H, methine).

Photochemical Isomerization

Diastereoselective Synthesis of (Z)-Isomer

The (Z)-isomer of this compound is accessible via UV irradiation of the (E)-isomer. In a photochemical reactor, a solution of (E)-2-benzylidene-indanone in acetonitrile is irradiated at 352 nm for 4 hours under N₂, achieving near-complete isomerization.

Key Considerations:

Table 2: Photochemical Isomerization Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Light Source | 352 nm UV | 85–90 |

| Reaction Time | 4 hours | — |

| Solvent | Acetonitrile | — |

Spectroscopic Differentiation

-

(Z)-Isomer ¹H NMR : δ 7.37–7.25 (m, 11H, aromatic), 4.45 (d, J = 13.5 Hz, 1H), 3.08 (d, J = 18.0 Hz, 1H).

-

NOE Correlation : Irradiation of the methine proton (δ 3.90) enhances aromatic protons, confirming the Z-configuration.

Photoredox-Catalyzed Decarboxylative Annulation

Hydrogen Radical Shuttle (HRS) Strategy

A novel photoredox approach utilizes Ir[dF(CF₃)ppy]₂(phen)PF₆ as a photocatalyst and water as an HRS to synthesize indanones via decarboxylative annulation. While optimized for substituted indanones, this method adapts to 2-benzylidene derivatives by employing phenylacetylene as a coupling partner.

Procedure:

Table 3: Photoredox Reaction Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | Ir-complex | 86 |

| Light Source | Blue LEDs | — |

| Temperature | 100°C | — |

Mechanistic Insights

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the substrate, generating a radical intermediate. Water acts as an HRS, shuttling protons to stabilize the radical, enabling annulation to form the indanone core.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Environmental and Practical Considerations

-

Green Chemistry : The photoredox method minimizes waste through catalytic cycles, whereas aldol condensation generates aqueous alkali waste.

-

Stereocontrol : Photochemical methods offer precise control over (E)/(Z) ratios, critical for pharmaceutical applications.

Applications and Derivatives

Spiroaziridine Synthesis

This compound serves as a precursor to spiroaziridines, bioactive compounds with antitumor activity. Reaction with benzylamine and iodine/TBHP in cyclohexane yields spiroaziridines in 40–52% yields.

Table 4: Spiroaziridine Derivatives

| Derivative | R Group | Yield (%) |

|---|---|---|

| 3a | Phenyl | 40 |

| 3d | 4-Fluorophenyl | 52 |

| 3h | 4-Bromophenyl | 27 |

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific enzymes, leading to the disruption of cellular processes in microbial organisms . In cancer cells, the compound may induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Key Differences in Reactivity and Properties

Electronic Effects :

- The trifluoromethoxy group in compound 55 enhances electron-withdrawing properties, increasing stability and altering redox behavior compared to the parent compound .

- Halogenated derivatives (e.g., DDI, 5-Bromo-4-fluoro analog) exhibit higher molecular weights and lipophilicity, impacting solubility and membrane permeability .

Biological Activity :

- Anticancer Activity : DDI’s bromine and hydroxyl groups enable intercalation with DNA-topoisomerase IIα complexes, showing IC₅₀ values comparable to betulinic acid in biochemical assays .

- Antimicrobial Activity : The indol-3-yl substituent in the analog from enhances π-π stacking with microbial enzymes, achieving strong inhibition against E. coli and B. subtilis .

- Antioxidant Capacity : Compound 55 ’s hydroxyl group contributes to radical scavenging, with ROS inhibition exceeding other chalcone derivatives .

Synthetic Flexibility :

Computational and Spectroscopic Insights

- DFT Studies : For the indol-3-yl analog, HOMO-LUMO gaps (4.32 eV) and electrophilicity index (3.14 eV) suggest moderate reactivity, aligning with its antimicrobial efficacy .

- NMR Data : The parent compound’s conjugated system results in distinct deshielding of the ketone (δ ~200 ppm in ¹³C NMR) and olefinic protons (δ 7.2–7.8 ppm in ¹H NMR) .

Biological Activity

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its diverse biological activities. This indanone derivative has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 257.31 g/mol. The compound features a characteristic indanone structure, which contributes to its biological activity.

The biological effects of this compound are primarily attributed to its ability to modulate various signaling pathways:

- Anti-inflammatory Activity : The compound has shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) induced cellular responses. In particular, it inhibits the adhesion of monocytes to colon epithelial cells, a critical event in inflammatory bowel disease (IBD) .

- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HSC-2 and HL-60. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Amyloid Inhibition : Recent research indicates that it may also inhibit the formation of amyloid fibers associated with neurodegenerative diseases, such as Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted several derivatives of this compound that enhance its biological efficacy:

In Vivo Studies

One notable study investigated the efficacy of compound 55 in a rat model of IBD induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS). The results indicated a dose-dependent reduction in inflammation markers and improved histological scores compared to controls, suggesting significant therapeutic potential for IBD treatment .

Cancer Cell Line Studies

Another study focused on the cytotoxic effects of various derivatives on human cancer cell lines. The findings revealed that compounds derived from this compound exhibited selective cytotoxicity towards neoplastic cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.